
2-((4-(2,4-Difluorophenoxy)phenyl)(methoxy)methylene)malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(2,4-Difluorophenoxy)phenyl)(methoxy)methylene)malononitrile is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of difluorophenoxy and methoxy groups attached to a phenyl ring, which is further connected to a methylene malononitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2,4-Difluorophenoxy)phenyl)(methoxy)methylene)malononitrile typically involves a multi-step process. One common method includes the reaction of 2,4-difluorophenol with 4-bromophenylmethanol in the presence of a base to form the intermediate 4-(2,4-difluorophenoxy)benzyl alcohol. This intermediate is then subjected to a condensation reaction with malononitrile in the presence of a catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
2-((4-(2,4-Difluorophenoxy)phenyl)(methoxy)methylene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The presence of reactive functional groups allows for substitution reactions, where specific atoms or groups in the molecule are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
2-((4-(2,4-Difluorophenoxy)phenyl)(methoxy)methylene)malononitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 2-((4-(2,4-Difluorophenoxy)phenyl)(methoxy)methylene)malononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The presence of difluorophenoxy and methoxy groups enhances its binding affinity and specificity, making it a valuable tool in biochemical research.
類似化合物との比較
Similar Compounds
2-((5-(4-(Diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile: Known for its use in organic solar cells due to its efficient donor properties.
2,4-Disubstituted thiazoles: Exhibiting a wide range of biological activities, including antibacterial and antifungal properties.
Uniqueness
2-((4-(2,4-Difluorophenoxy)phenyl)(methoxy)methylene)malononitrile stands out due to its unique combination of functional groups, which impart specific chemical reactivity and potential applications across various scientific disciplines. Its ability to undergo diverse chemical reactions and its utility in research and industrial applications highlight its versatility and importance.
特性
分子式 |
C17H10F2N2O2 |
|---|---|
分子量 |
312.27 g/mol |
IUPAC名 |
2-[[4-(2,4-difluorophenoxy)phenyl]-methoxymethylidene]propanedinitrile |
InChI |
InChI=1S/C17H10F2N2O2/c1-22-17(12(9-20)10-21)11-2-5-14(6-3-11)23-16-7-4-13(18)8-15(16)19/h2-8H,1H3 |
InChIキー |
NTRLYBURCYFIIP-UHFFFAOYSA-N |
正規SMILES |
COC(=C(C#N)C#N)C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


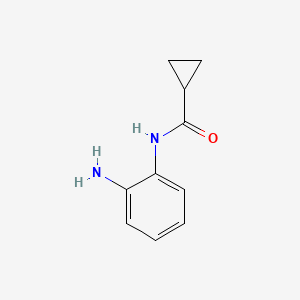
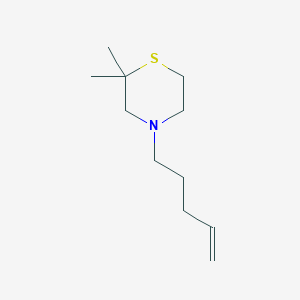

![2-(Chloromethyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12856153.png)

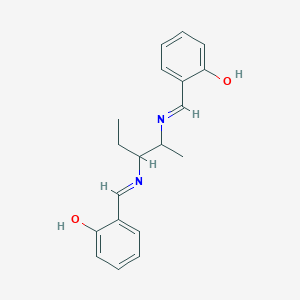
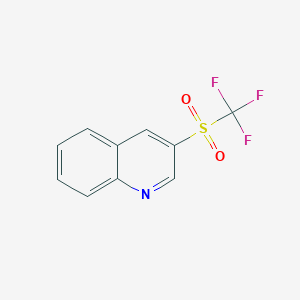
![tert-Butyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B12856171.png)
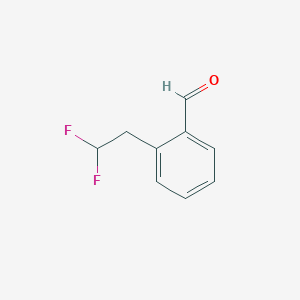
![6,6'-Dibromo-1,1'-bis(4-octadecyldocosyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12856192.png)




